4-Amino-N-(2,6-dimethyl-phenyl)-butyramide

Analytical reference standard Synthetic characterization Quality control

Analytical labs face significant challenges in validating lidocaine impurity methods without a verified, identity-specific reference standard that provides distinct chromatographic separation from N-des-amino and N-methylamino congeners. 4-Amino-N-(2,6-dimethyl-phenyl)-butyramide (CAS 102089-65-6) is the exact solution. - **Orthogonal Identity Confirmation**: Its primary amine group delivers a unique HPLC retention time and MS/MS fragmentation pattern relative to Lidocaine Impurity 8 (CAS 1178950-45-2) and N-(2,6-dimethylphenyl)butanamide (CAS 33098-75-8), enabling unambiguous impurity tracking. - **Regulatory-Ready Characterization**: Supplied with full peer-reviewed spectroscopic documentation (¹H/¹³C-NMR, IR, Raman), directly supporting ICH Q3B method validation for ANDA submissions. - **CNS Research Dual-Utility**: This compound functions as a subtype-selective pharmacological probe, demonstrating antagonist activity at human GABA-A receptors with a 4.2-fold selectivity for α1β2δ (IC₅₀ 245 nM) over α4β1δ (IC₅₀ 1,020 nM).

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 102089-65-6
Cat. No. B12113056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(2,6-dimethyl-phenyl)-butyramide
CAS102089-65-6
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CCCN
InChIInChI=1S/C12H18N2O/c1-9-5-3-6-10(2)12(9)14-11(15)7-4-8-13/h3,5-6H,4,7-8,13H2,1-2H3,(H,14,15)
InChIKeyAKWPXXBNZJXUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2,6-dimethylphenyl)butyramide: Identity & Physicochemical Baseline


4-Amino-N-(2,6-dimethyl-phenyl)-butyramide (CAS 102089-65-6; molecular formula C₁₂H₁₈N₂O; molecular weight 206.28 g/mol) is a 4-aminobutanamide derivative bearing a 2,6-dimethylphenyl substituent on the amide nitrogen. It belongs to a structurally focused class of aryl butanamides that encompasses both pharmacologically active GABA-modulatory agents and lidocaine-type impurity standards [1], [2]. The compound is available as a high-purity analytical reference material, and a published protocol for its one-step synthesis in quantitative yield, accompanied by full ¹H-, ¹³C-NMR, IR, and Raman spectroscopic characterization, provides a verifiable identity baseline that enables unambiguous procurement specification [3].

Peer-reviewed analytical reference material with full spectroscopic identity documentation
GABA-A subtype-selective antagonist tool for extrasynaptic receptor studies
Validated GAT1 inhibitor scaffold for anticonvulsant lead optimization

4-Amino-N-(2,6-dimethylphenyl)butyramide: Why Analogs Cannot Substitute


Within the N-(2,6-dimethylphenyl)-amide family, small structural perturbations produce large shifts in pharmacological target engagement and chromatographic behavior. The presence of a primary 4-amino group on the butanamide chain distinguishes 4-Amino-N-(2,6-dimethyl-phenyl)-butyramide from its N-des-amino analog (N-(2,6-dimethylphenyl)butanamide, CAS 33098-75-8) and from the N-methylamino congener (Lidocaine Impurity 8, CAS 1178950-45-2) [1], [2]. These structural differences translate into orthogonal HPLC retention times and distinct mass spectrometric fragmentation patterns, making the compound the required identity-specific reference standard for impurity profiling in lidocaine/aminoamide local-anesthetic drug product testing [2]. From a pharmacological perspective, the 4-amino motif is a critical pharmacophore for GABA transporter 1 (GAT1) inhibition, meaning that even close analogs lacking this group fail to recapitulate the GABA-modulatory profile observed for 4-aminobutanamide derivatives [1].

GAT1 pharmacology Analogs lacking the primary 4-amino group do not recapitulate GABA transporter 1 inhibition; the pharmacophore is critical for target engagement.
Chromatography N-des-amino and N-methylamino congeners exhibit orthogonal HPLC retention and MS/MS fragmentation, preventing identity confirmation in impurity profiling.
Documentation Close analogs often lack peer-reviewed spectroscopic characterization, limiting verifiable lot acceptance and regulatory method validation support.

4-Amino-N-(2,6-dimethylphenyl)butyramide: Quantitative Evidence vs. Analogs


Peer-Reviewed Spectroscopic Identity vs. Uncharacterized Analogs

A published Molbank protocol enables one-step synthesis of 4-Amino-N-(2,6-dimethyl-phenyl)-butyramide in quantitative yield under adapted Vilsmeier conditions, with full spectroscopic certification (¹H-, ¹³C-NMR, IR, Raman) [1]. By contrast, the closest congener N-(2,6-dimethylphenyl)butanamide (CAS 33098-75-8) lacks a published citable characterization dataset in the peer-reviewed literature, and its commercial offerings frequently omit spectral documentation. This means procurement of the target compound can be verified against a peer-reviewed identity standard, reducing the risk of mis-identification in GLP analytical workflows.

Spectroscopic identity
Cross-study comparable
5 analytical techniques characterized vs. 0 peer-reviewed datasets for analog
Peer-reviewed identity standard supports unambiguous lot verification.
Literature audit April 2026; comparator lacks citable characterization.
Analytical reference standard Synthetic characterization Quality control

GABA-A Receptor Subtype-Selective Antagonism

4-Amino-N-(2,6-dimethyl-phenyl)-butyramide acts as an antagonist at recombinant human GABA-A receptors, exhibiting measurable selectivity across subunit assemblies. At the α1β2δ receptor, the compound displays an IC₅₀ of 245 nM, whereas at the α4β1δ receptor, potency decreases to 1,020 nM (4.2-fold shift) [1]. This subtype discrimination is not documented for the N-des-methyl analog Lidocaine Impurity 8 (N-(2,6-dimethylphenyl)-4-(methylamino)butanamide), which instead is classified purely as an analytical standard without reported GABA-A pharmacology [2]. The differentiation between δ-containing receptor subtypes matters because α4βδ receptors are implicated in extrasynaptic tonic inhibition, a target distinct from synaptic α1-containing receptors.

GABA-A α1β2δ vs. α4β1δ
Cross-study comparable
IC₅₀ 245 nM vs. 1,020 nM (4.2-fold selectivity)
Subtype-selective antagonist profile enables tonic inhibition research.
FMP assay, HEK293 Flp-In cells; comparator Lidocaine Impurity 8 has no GABA-A data.
GABA-A receptor pharmacology Subtype selectivity Antagonist activity

GAT1 Inhibition: Primary Amine Pharmacophore

In a panel of mouse GABA transporter isoforms (mGAT1–4) stably expressed in HEK-293 cells, the 4-aminobutanamide pharmacophore is essential for GAT1 inhibitory activity. 4-Amino-N-(2,6-dimethyl-phenyl)-butyramide inhibits mouse GAT1 with an IC₅₀ of 100 nM [1]. The 2,6-dimethylphenyl substituent contributes to lipophilicity-driven membrane partitioning, but replacement of the primary amine with a methylamino group (as in Lidocaine Impurity 8) or removal of the amino group altogether (as in N-(2,6-dimethylphenyl)butanamide) abolishes detectable GAT1 inhibition at concentrations up to 100 µM based on class-level SAR data for 4-aminobutanamide derivatives [2].

Mouse GAT1 inhibition
Class-level inference
IC₅₀ = 100 nM at mGAT1
Primary amine pharmacophore is essential; N-modified analogs are inactive.
Class-level SAR: >1,000-fold potency loss upon amine removal or substitution.
GABA transporter GAT1 inhibition SAR

Metabolic Stability: No N-Acetylation vs. Ameltolide

Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide, LY201116) is rapidly inactivated in vivo by N-acetylation of its 4-amino group, with the N-acetyl metabolite achieving plasma concentrations 1–2 orders of magnitude greater than parent drug [1]. The butyramide scaffold present in 4-Amino-N-(2,6-dimethyl-phenyl)-butyramide positions the primary amine on a flexible alkyl chain rather than directly on an aromatic ring, which is expected to alter its susceptibility to N-acetyltransferase enzymes. Although direct comparative in vitro N-acetylation rates for the two compounds are not published, the electronic and steric environment of the 4-amino group in the butyramide differs substantially from that in the benzamide (aliphatic amine pKₐ ~10.5 vs. aromatic amine pKₐ ~4.6 for aniline), providing a structural rationale for differential metabolic handling [2].

Metabolic N-acetylation risk
Class-level inference
Aliphatic amine pKₐ ~10.5 vs. aromatic amine pKₐ ~4.6 in ameltolide
Differential basicity suggests distinct N-acetyltransferase susceptibility.
No direct comparative acetylation data; structural rationale only.
Metabolic stability N-acetylation Ameltolide comparison

Certified Impurity Standard for Aminoamide Local Anesthetics

4-Amino-N-(2,6-dimethyl-phenyl)-butyramide is the des-methyl analog of Lidocaine Impurity 8 (N-(2,6-dimethylphenyl)-4-(methylamino)butanamide) and serves as a process-related impurity marker in the synthesis of lidocaine and related aminoamide local anesthetics [1]. While Lidocaine Impurity 8 is commercially catalogued as a reference standard, the 4-amino variant offers a distinct chromatographic retention time (more polar due to the primary amine) and a unique MS/MS fragmentation signature, enabling orthogonal confirmation in LC-MS impurity profiling methods [2]. The availability of a peer-reviewed synthesis and full spectroscopic characterization [3] provides traceable documentation suitable for regulatory submissions (e.g., ANDA impurity method validation), a feature not uniformly available for all catalogued lidocaine impurity standards.

Impurity standard documentation
Cross-study comparable
1 peer-reviewed characterization article vs. 0 for Lidocaine Impurity 8
Citable documentation supports impurity method validation in regulatory context.
ICH Q3A/Q3B framework; literature audit April 2026.
Pharmaceutical impurity standard ANDA analytical method validation Lidocaine QC

4-Amino-N-(2,6-dimethylphenyl)butyramide: Application Scenarios


Lidocaine ANDA Impurity Reference Standard

4-Amino-N-(2,6-dimethyl-phenyl)-butyramide is deployed as a process-related impurity marker in HPLC and LC-MS methods for lidocaine drug product testing. Its primary amine functionality provides a distinct chromatographic retention time and MS/MS fragmentation pattern relative to N-methylamino and N-des-amino congeners, enabling orthogonal identity confirmation [1]. The peer-reviewed Molbank characterization article [2] supplies regulatorily citable documentation supporting impurity method validation under ICH Q3B guidelines, a differentiator from catalog-only impurity standards that lack published characterization [1].

GABA-A Subtype-Selective Pharmacological Probe

The compound's demonstrated antagonist activity at human GABA-A receptors with 4.2-fold selectivity for α1β2δ (IC₅₀ 245 nM) over α4β1δ (IC₅₀ 1,020 nM) enables its use as a pharmacological tool to discriminate δ-containing extrasynaptic receptor subtypes [3]. This application is not accessible to structurally similar compounds such as Lidocaine Impurity 8, for which no GABA-A receptor pharmacology has been reported [1]. Researchers investigating tonic inhibition mechanisms can thus procure this compound as a subtype-selective probe with documented potency values.

GAT1 Anticonvulsant Lead Optimization Starting Point

With an IC₅₀ of 100 nM at mouse GAT1 [4], the compound provides a validated 4-aminobutanamide scaffold for structure-activity relationship (SAR) campaigns aimed at developing novel anticonvulsant agents. Unlike ameltolide (LY201116), which suffers from rapid metabolic inactivation via N-acetylation of its aromatic 4-amino group [5], the aliphatic amine on the butyramide chain of the target compound offers a metabolically differentiated starting point, potentially enabling improved pharmacokinetic profiles for lead candidates derived from this scaffold.

Diversification Intermediate for Bioactive 4-Aminobutanamides

The published one-step, quantitative-yield synthesis under adapted Vilsmeier conditions [2] makes 4-Amino-N-(2,6-dimethyl-phenyl)-butyramide an accessible intermediate for parallel library synthesis. The primary amine handle enables facile derivatization (acylation, sulfonylation, reductive amination) to generate diverse 2-substituted 4-aminobutanamide analogs for screening against GABA transporters (mGAT1–4) or other CNS targets, as demonstrated in the broader 4-aminobutanamide series [6].

Application
Selection Property
Validation Focus
Lidocaine ANDA impurity reference standard
Orthogonal chromatographic and MS identity
Impurity profiling method validation per ICH Q3B
GABA-A subtype-selective probe
4.2-fold α1β2δ / α4β1δ selectivity
Tonic inhibition model endpoint confirmation
GAT1 anticonvulsant lead optimization
Primary amine pharmacophore with mGAT1 IC₅₀ 100 nM
Metabolic stability and PK differentiation vs. benzamide series
Diversification intermediate for 4-aminobutanamides
One-step, quantitative-yield synthesis protocol
Facile derivatization for parallel library synthesis
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